![molecular formula C15H19BrN2O5 B13477718 1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a brominated phenyl ring and a diazinane-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the ethoxy groups through etherification reactions. The final step involves the formation of the diazinane-2,4-dione core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethoxy groups can participate in cyclization reactions to form cyclic ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated phenyl ring and the diazinane-2,4-dione core can interact with enzymes and receptors, modulating their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Bromoethyl)-1,3-dioxolane
Uniqueness
1-{3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-1,3-diazinane-2,4-dione stands out due to its unique combination of a brominated phenyl ring and a diazinane-2,4-dione core. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H19BrN2O5 |
|---|---|
Peso molecular |
387.23 g/mol |
Nombre IUPAC |
1-[3-bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19BrN2O5/c1-21-6-7-22-8-9-23-13-3-2-11(10-12(13)16)18-5-4-14(19)17-15(18)20/h2-3,10H,4-9H2,1H3,(H,17,19,20) |
Clave InChI |
LQTFMLXRGPACMH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


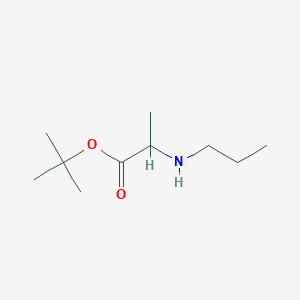
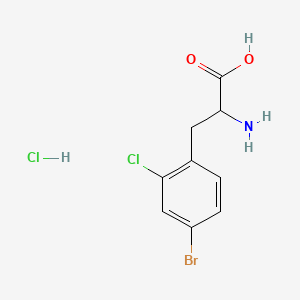
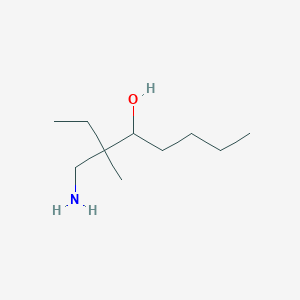
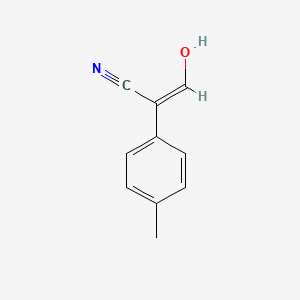
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
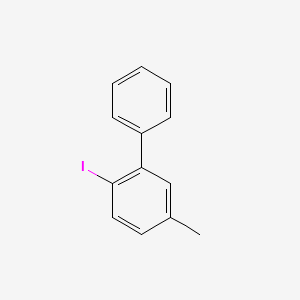

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
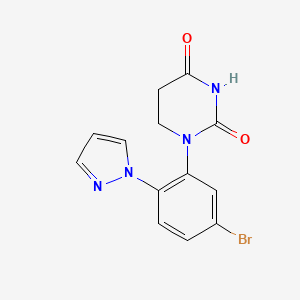
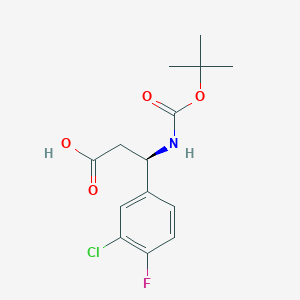

![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
